molecular formula C8H11BrN2S B2584259 (Benzylsulfanyl)methanimidamide hydrobromide CAS No. 55796-74-2

(Benzylsulfanyl)methanimidamide hydrobromide

Cat. No.: B2584259
CAS No.: 55796-74-2
M. Wt: 247.15
InChI Key: LVSWIUULKZBVBT-UHFFFAOYSA-N
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Description

“(Benzylsulfanyl)methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H11BrN2S . It is also known by its CAS number 55796-74-2 .


Molecular Structure Analysis

The molecular weight of the compound is 247.16 . Unfortunately, the specific details about the molecular structure are not available in the retrieved resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.16 . Other physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Crystal Structure Analysis

One of the pivotal areas of application of compounds related to (Benzylsulfanyl)methanimidamide hydrobromide is in crystallography. The study of the crystal structures of L-tryptophan hydrochloride and hydrobromide, for instance, provides insights into the spatial arrangement and bonding interactions of molecules in crystalline forms. The understanding of these molecular and crystal structures is crucial for various applications in material science and pharmaceuticals (Takigawa, Ashida, Sasada, & Kakudo, 1966).

Synthesis of Derivatives and Complexes

The this compound and its derivatives are widely used in synthetic chemistry. For example, 2-(Substituted benzylsulfanyl)-4,5-dihydrothiazoles were prepared through a simple and efficient procedure, showcasing the versatility of the compound in synthesizing heterocyclic compounds with potential biological activity (Shobha, Chari, Kumar, & Mukkanti, 2009).

QSAR Analysis and Antimycobacterial Activity

Quantitative structure-activity relationship (QSAR) techniques have been employed to analyze the antimycobacterial activity of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides. The study highlights the importance of electronic properties of substituents and the hydrophobicity of compounds for their activity against various strains of Mycobacterium (Klimešová, Palat, Waisser, & Klimeš, 2000).

Molecular Rearrangements and Reactions

Compounds containing benzylsulfanyl groups have been shown to undergo intriguing molecular rearrangements. For instance, benzylsulfanyl-substituted 2-aza-1,3,5-triene underwent an unexpected rearrangement in a superbasic system, leading to the formation of complex molecules, which illustrates the compound's reactivity and potential in synthetic organic chemistry (Nedolya, Tarasova, Albanov, & Trofimov, 2013).

Properties

IUPAC Name

benzyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWIUULKZBVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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